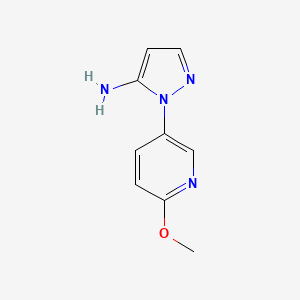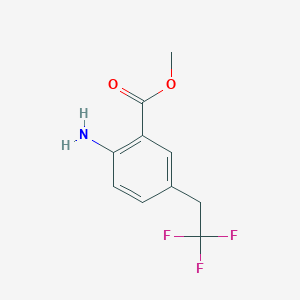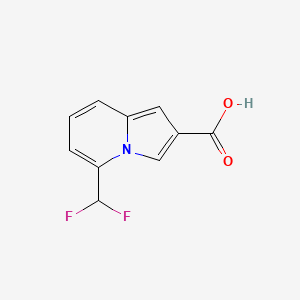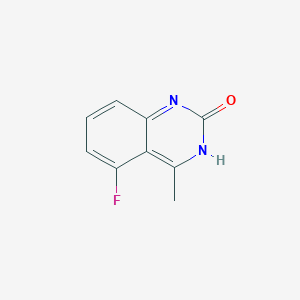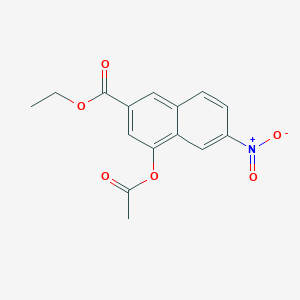![molecular formula C15H22BNO6 B13928667 Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate is a complex organic compound with a unique structure that includes a benzoxaborole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate involves multiple steps. One common method includes the reaction of a benzoxaborole derivative with a carbamate precursor under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or chloroform and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to ensure the purity and stability of the final product .
化学反应分析
Types of Reactions
1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols .
科学研究应用
1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The benzoxaborole moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 1,1-Dimethylethyl N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]carbamate
- N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]ethyl]carbamate
Uniqueness
1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate is unique due to its benzoxaborole moiety, which imparts specific binding properties and reactivity. This makes it distinct from other carbamate compounds that lack this structural feature .
属性
分子式 |
C15H22BNO6 |
|---|---|
分子量 |
323.15 g/mol |
IUPAC 名称 |
tert-butyl N-[[1-hydroxy-7-(2-hydroxyethoxy)-3H-2,1-benzoxaborol-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H22BNO6/c1-15(2,3)22-14(19)17-9-12-10-5-4-6-11(21-8-7-18)13(10)16(20)23-12/h4-6,12,18,20H,7-9H2,1-3H3,(H,17,19) |
InChI 键 |
DZMMNVHOAPRABF-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(C=CC=C2OCCO)C(O1)CNC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



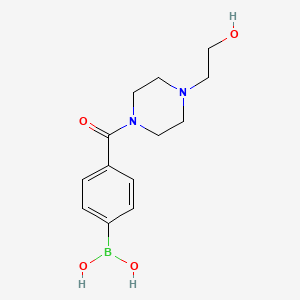
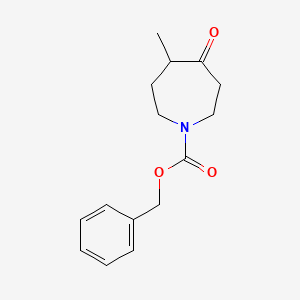
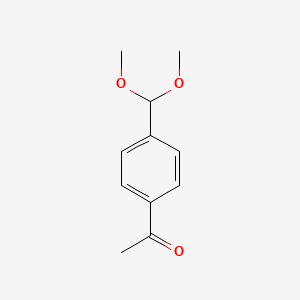
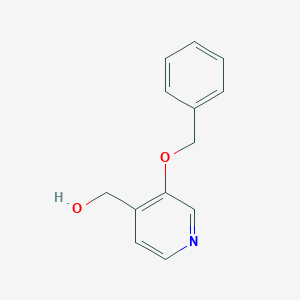
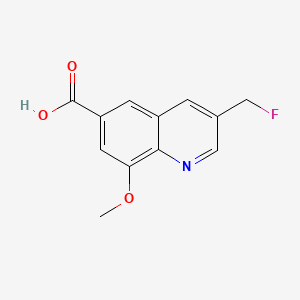

![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)
